3-Acetyl-4-isopropyloxazolidin-5-one
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Overview
Description
3-Acetyl-4-isopropyloxazolidin-5-one is a chemical compound with the molecular formula C8H13NO3. It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound is known for its unique structural features, including an acetyl group at the third position and an isopropyl group at the fourth position of the oxazolidinone ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-isopropyloxazolidin-5-one can be achieved through various synthetic routes. One common method involves the reaction of 3-acetyl-4-isopropyl-2-oxazolidinone with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-isopropyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the ring .
Scientific Research Applications
3-Acetyl-4-isopropyloxazolidin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials .
Mechanism of Action
The mechanism of action of 3-Acetyl-4-isopropyloxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Acetyl-4-isopropyloxazolidin-5-one can be compared with other similar compounds, such as:
Oxazolidinones: These compounds share the same core structure but differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which distinguish it from other oxazolidinones and related compounds .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-8(11)12-4-9(7)6(3)10/h5,7H,4H2,1-3H3 |
InChI Key |
QOSOTPZRTCWDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
Origin of Product |
United States |
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